2,2,2,2'-Tetrafluoroacetophenone

Vue d'ensemble

Description

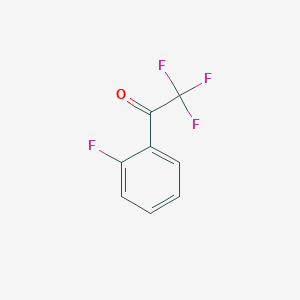

2,2,2,2’-Tetrafluoroacetophenone is an organic compound with the molecular formula C8H4F4O It is a fluorinated derivative of acetophenone, characterized by the presence of four fluorine atoms attached to the acetophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,2,2’-Tetrafluoroacetophenone can be synthesized through several methods. One common approach involves the fluorination of acetophenone derivatives. For instance, the reaction of acetophenone with elemental fluorine or fluorinating agents such as sulfur tetrafluoride can yield 2,2,2,2’-Tetrafluoroacetophenone. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods

In industrial settings, the production of 2,2,2,2’-Tetrafluoroacetophenone may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The industrial synthesis may also incorporate continuous flow reactors to optimize the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2,2’-Tetrafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 2,2,2,2’-Tetrafluoroacetophenone to alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

2.1. Synthesis of Fluorinated Compounds

2,2,2,2'-Tetrafluoroacetophenone serves as a crucial intermediate in the synthesis of various fluorinated compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The incorporation of fluorine atoms often leads to improved metabolic stability and bioavailability of drugs .

2.2. Material Science

In material science, this compound is utilized for developing advanced materials with superior thermal and chemical resistance. It plays a vital role in creating polymers that are beneficial in industries such as aerospace and automotive. The unique properties of fluorinated materials help in enhancing durability and performance under extreme conditions .

2.3. Analytical Chemistry

As a reagent in analytical chemistry, this compound is employed in mass spectrometry and other analytical techniques to identify and quantify various substances. Its use improves the accuracy of chemical analyses, making it an invaluable tool for researchers .

2.4. Pharmaceutical Development

The compound's distinctive properties make it advantageous in drug formulation processes. It aids in designing pharmaceuticals with better solubility and bioavailability, which are critical factors for effective medication delivery .

3.1. Agrochemicals

In the agrochemical sector, this compound is used to synthesize pesticides and herbicides that exhibit enhanced efficacy against pests while being less harmful to the environment .

3.2. Environmental Applications

The compound is also being explored for its potential as an environmentally friendly solvent and agent in sustainable practices across various industries .

4.1. Synthesis of Substituted Aryl Halides

A study demonstrated the successful use of this compound in synthesizing substituted aryl halides through electrophilic aromatic substitution reactions. The resulting compounds showed improved reactivity profiles suitable for further functionalization .

4.2. Development of Novel Polymers

Research highlighted the application of this compound in developing novel polymers that exhibit exceptional thermal stability and chemical resistance, making them ideal for high-performance applications in harsh environments .

Data Table Summary

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Fluorinated Compounds | Synthesis of pharmaceuticals and agrochemicals | Enhanced biological activity |

| Material Science | Development of advanced polymers | Improved thermal and chemical resistance |

| Analytical Chemistry | Reagent for mass spectrometry | Increased accuracy in chemical analysis |

| Pharmaceutical Development | Drug formulation | Better solubility and bioavailability |

| Environmental Applications | Development of eco-friendly solvents | Contribution to sustainable practices |

Mécanisme D'action

The mechanism by which 2,2,2,2’-Tetrafluoroacetophenone exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. For example, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles . Additionally, the compound’s structure allows it to participate in specific interactions with enzymes or receptors, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2,3’-Tetrafluoroacetophenone: Another fluorinated acetophenone derivative with similar properties but different fluorine atom positioning.

2,2,2,4’-Tetrafluoroacetophenone: Similar to 2,2,2,2’-Tetrafluoroacetophenone but with fluorine atoms in different positions.

2,2,2-Trifluoroacetophenone: Contains three fluorine atoms and is used in similar applications.

Uniqueness

2,2,2,2’-Tetrafluoroacetophenone is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of four fluorine atoms enhances its stability and reactivity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Activité Biologique

2,2,2,2'-Tetrafluoroacetophenone (TFAP) is a fluorinated organic compound known for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TFAP, including its mechanisms of action, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

TFAP is characterized by the presence of four fluorine atoms attached to the acetophenone structure. Its molecular formula is , and it has a molecular weight of approximately 208.13 g/mol. The fluorination enhances its lipophilicity and alters its reactivity, making it an interesting candidate for biological studies.

The biological activity of TFAP is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. Key mechanisms include:

- Inhibition of Enzymatic Activity : TFAP has been shown to inhibit the esterase activity of specific enzymes such as SABP2, which is crucial for systemic acquired resistance (SAR) in plants .

- Oxidative Stress Modulation : The compound may influence biochemical pathways related to oxidative stress and inflammation, although detailed studies are required to elucidate these effects fully.

Antimicrobial Properties

Research indicates that TFAP exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting cellular functions in target microorganisms.

Anticancer Potential

Preliminary studies suggest that TFAP may possess anticancer properties due to its ability to interact with biological targets through its carbonyl and fluorine functionalities. Further investigations are necessary to determine its efficacy and safety in cancer therapy.

Data Table: Summary of Biological Activities

Case Studies

- Inhibition of Systemic Acquired Resistance :

-

Antimicrobial Activity Assessment :

- In a series of experiments assessing the antimicrobial properties of TFAP, it was found effective against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of cell membrane integrity.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKOJZXIQFFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611347 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-75-7 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124004-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.